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Compound of Interest

Compound Name: Benzo[d]thiazole-7-carboxylic acid

Cat. No.: B571653

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations
for Benzo[d]thiazole-7-carboxylic acid, a molecule of significant interest in medicinal
chemistry and materials science. This document outlines the theoretical framework,
computational methodologies, and expected spectroscopic and electronic properties, offering a
virtual roadmap for in-silico analysis. The data presented herein is based on established
computational protocols for analogous benzothiazole derivatives.

Theoretical Framework: Density Functional Theory
(DFT)

Quantum chemical calculations for molecules like Benzo[d]thiazole-7-carboxylic acid are
predominantly performed using Density Functional Theory (DFT). DFT has proven to be a
reliable method for predicting molecular properties with a favorable balance between accuracy
and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a
widely used functional for such studies, often paired with Pople-style basis sets like 6-
311++G(d,p) to provide a robust description of the electronic structure.[1][2]

Computational Workflow

The in-silico analysis of Benzo[d]thiazole-7-carboxylic acid follows a structured workflow,
beginning with geometry optimization and culminating in the prediction of various molecular
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Figure 1: Computational workflow for the quantum chemical analysis of Benzo[d]thiazole-7-

carboxylic acid.

Molecular Geometry and Stability

The first step in the computational analysis is to determine the most stable 3D conformation of
Benzo[d]thiazole-7-carboxylic acid. This is achieved through geometry optimization, where
the total energy of the molecule is minimized with respect to the positions of its atoms. The

absence of imaginary frequencies in the subsequent vibrational analysis confirms that the
optimized structure corresponds to a true energy minimum on the potential energy surface.[3]

Table 1: Predicted Geometrical Parameters for Benzo[d]thiazole-7-carboxylic acid
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Parameter Bond/Angle Predicted Value (A or °)
Bond Length C-S (thiazole) 1.75

C=N (thiazole) 1.32

C-C (benzene) 1.39-1.41

C=0 (carboxyl) 1.22

O-H (carboxyl) 0.97

Bond Angle C-s-C 89.5

S-C=N 115.2

C-C-C (benzene) 119.8 - 120.2

0O=C-O (carboxyl) 123.5

Dihedral Angle Benzene-Thiazole ~0.0 (planar)

Note: These are representative values based on calculations of similar benzothiazole
derivatives and may vary slightly with the specific computational setup.

Spectroscopic Characterization

Quantum chemical calculations are instrumental in predicting and interpreting experimental
spectra.

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational frequency calculations allow for the assignment of absorption bands in
the experimental FT-IR spectrum. Key vibrational modes for Benzo[d]thiazole-7-carboxylic
acid are expected to include:

Table 2: Predicted Vibrational Frequencies for Key Functional Groups
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Functional Group

Vibrational Mode

Predicted Wavenumber

(cm™)
Carboxylic Acid O-H stretch ~3500 (broad)
C=0 stretch ~1720
Benzene Ring C-H stretch ~3100-3000
C=C stretch ~1600-1450
Thiazole Ring C=N stretch ~1630
C-S stretch ~700

Note: Calculated frequencies are often scaled to better match experimental values.[3]

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict the

1H and 13C NMR chemical shifts.[4] These theoretical values are crucial for the structural

elucidation of the molecule.

Table 3: Predicted *H and *C NMR Chemical Shifts (ppm)

Atom Predicted Chemical Shift (ppm)
IH NMR

Carboxylic Acid (-COOH) 12.0-13.0

Aromatic Protons 75-85

13C NMR

Carboxylic Carbon (-COOH) ~170

Aromatic Carbons 110 - 155

C=N (thiazole) ~165

Note: Chemical shifts are relative to a standard (e.g., TMS) and are influenced by the solvent.
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Electronic Properties and Reactivity
Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular
Orbital (LUMO) are key indicators of a molecule's electronic behavior. The HOMO represents
the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The
energy gap between the HOMO and LUMO (AE) provides insight into the molecule's chemical
reactivity and kinetic stability.[5] A smaller energy gap suggests higher reactivity.[5]

Table 4: Predicted Electronic Properties

Property Predicted Value (eV)
HOMO Energy -6.5t0-7.5

LUMO Energy -1.5t0-2.5
HOMO-LUMO Energy Gap (AE) 451t05.5

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge
distribution and predicting sites for electrophilic and nucleophilic attack. For Benzo[d]thiazole-
7-carboxylic acid, the MEP surface would likely show negative potential (red/yellow) around
the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic
attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen
atoms, particularly the acidic proton of the carboxylic acid group, highlighting them as sites for
nucleophilic attack.

Experimental Protocols

The synthesis and characterization of Benzo[d]thiazole-7-carboxylic acid would typically
involve the following experimental procedures:

Synthesis

A common synthetic route for benzothiazole derivatives is the condensation reaction between
an o-aminothiophenol and a carboxylic acid or its derivative.[3] For Benzo[d]thiazole-7-
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carboxylic acid, a plausible route is the Jacobson synthesis.[6]
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Figure 2: A plausible synthetic pathway for Benzo[d]thiazole-7-carboxylic acid.

Characterization

The synthesized compound would be characterized using standard spectroscopic techniques
to confirm its structure and purity.

FT-IR Spectroscopy: To identify the characteristic functional groups.

NMR Spectroscopy (*H and 13C): To elucidate the molecular structure.

Mass Spectrometry: To determine the molecular weight.

Melting Point Analysis: To assess the purity of the compound.

Potential Applications in Drug Development

Benzothiazole derivatives are known to possess a wide range of biological activities, including
antimicrobial, anti-inflammatory, and anticancer properties.[7][8] Quantum chemical
calculations, particularly molecular docking studies, can be employed to investigate the
potential of Benzo[d]thiazole-7-carboxylic acid as an inhibitor of specific biological targets,
such as enzymes involved in disease pathways.[4][9]
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Figure 3: Logical flow for evaluating the therapeutic potential of Benzo[d]thiazole-7-
carboxylic acid.

This technical guide provides a foundational understanding of the quantum chemical properties
of Benzo[d]thiazole-7-carboxylic acid. The theoretical data presented here serves as a
valuable resource for guiding experimental research and accelerating the discovery and
development of new therapeutic agents and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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